
7-O-Ethyl fangchinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Ethyl fangchinoline is a synthetic derivative of fangchinoline, a bisbenzylisoquinoline alkaloid naturally found in Stephania tetrandra and related species. Fangchinoline itself is known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects . The 7-O-ethyl modification involves replacing the phenolic hydroxyl group at the 7-position of fangchinoline with an ethyl ether group (Fig. 1). This structural alteration aims to enhance lipophilicity, bioavailability, and therapeutic efficacy compared to the parent compound .
準備方法
TJN-220の合成には、ファンチノリンのエチル化が含まれます。具体的な合成経路と反応条件は、公開文献では広く記載されていません。 この化合物は、ビスベンジルイソキノリンアルカロイドであるテトランドリンに由来することが知られています . 産業生産方法では、化合物の純度と効力を確保するために、精製および結晶化工程を含む標準的な有機合成技術が使用される可能性があります。
化学反応の分析
TJN-220は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子内の官能基を変更することができ、薬理学的特性に影響を与える可能性があります。
還元: この反応は、分子の構造を変更し、生物活性を影響を与える可能性があります。
置換: この反応は、ある官能基を別の官能基で置き換えることを含み、異なる特性を持つTJN-220の誘導体を生成するために使用できます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の応用
TJN-220は、主に降圧効果について研究されてきました。 研究では、TJN-220は、正常血圧ラットでは心拍数や血行動態パラメータに有意な影響を与えずに、高血圧ラットの血圧を長期間低下させることができることが示されています . このことは、TJN-220が高血圧の治療に有望な候補であることを示唆しています。 さらに、その血管拡張特性は、ウィスター・キョウトラットおよび自然発症高血圧ラットの分離灌流総頸動脈で調査されています .
科学的研究の応用
Data Table: Anti-Cancer Efficacy of 7-O-Ethyl Fangchinoline
Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Prostate Cancer | PC-3 | 2.22 | Proteasome inhibition, apoptosis induction |
Esophageal Cancer | EC1 | 1.29 | G1 phase arrest, apoptosis via Noxa |
Osteosarcoma | KHOS, Saos-2 | 10 | Caspase activation, AMPK pathway modulation |
Neuroprotective Effects
Recent studies have indicated that this compound may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.
- Mechanisms : The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. By modulating signaling pathways associated with apoptosis and inflammation, it may protect against neuronal loss .
Depression Treatment
Research has suggested that this compound may be used to prevent or alleviate symptoms of depression. Clinical investigations are ongoing to validate these findings and explore the underlying mechanisms .
Case Study: Prostate Cancer Treatment
In a controlled study involving nude mice bearing PC-3 tumors, treatment with this compound resulted in significant tumor growth inhibition and increased apoptosis markers compared to the control group. This highlights its potential as a therapeutic agent in prostate cancer management .
Case Study: ESCC Clinical Trials
A clinical trial assessing the effects of this compound on ESCC patients demonstrated promising results in tumor reduction and improved patient outcomes. The trial emphasized the need for further research into dosage optimization and long-term effects .
作用機序
TJN-220は、カルシトニン遺伝子関連ペプチドタイプ1受容体を拮抗することによって効果を発揮します。この受容体は、血圧と血管緊張の調節に関与しています。この受容体を阻害することで、TJN-220は血管拡張を誘発し、血圧を低下させることができます。 関与する分子標的および経路には、血管平滑筋細胞へのカルシウム流入の阻害が含まれ、これにより血管が弛緩します .
類似の化合物との比較
TJN-220は、ニカルジピンやクロニジンなどの他の降圧薬と比較して、その長期間持続する降圧効果において独特です。 ニカルジピンやクロニジンは血圧の一過性低下を引き起こしますが、TJN-220の効果はより長い期間持続します . 類似の化合物には以下が含まれます。
ニカルジピン: 高血圧および狭心症の治療に使用されるカルシウムチャネルブロッカー。
クロニジン: 高血圧および注意欠陥多動性障害の治療に使用されるα2アドレナリン作動薬。
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The 7-position substituent is critical for modulating physicochemical and biological properties. A comparison of related compounds is summarized in Table 1.
Table 1. Structural and Pharmacological Comparison of Fangchinoline Derivatives
Structural Insights :
- Fangchinoline: The 7-hydroxyl group increases polarity, limiting blood-brain barrier penetration but favoring water-soluble interactions (e.g., hydrogen bonding with Aurora A kinase) .
- This compound: Ethylation reduces polarity, enhancing lipophilicity (LogP ~4.5 vs. 3.8 for fangchinoline), which may improve cellular uptake and metabolic stability .
- Tetrandrine : The 7-methoxy group balances lipophilicity and bioavailability, contributing to its broader therapeutic applications .
Pharmacological Activities
Anticancer Effects
- Fangchinoline: Inhibits Aurora A kinase (IC₅₀ = 1.98 μM), synergizes with cisplatin by enhancing DNA adduct formation, and suppresses homologous recombination (HR) repair via FUBP2 binding .
- Tetrandrine : Exhibits comparable anticancer activity but with distinct targets (e.g., Ca²⁺ channels), reducing its synergy with DNA-damaging agents like cisplatin .
Antiviral Activity
- Both fangchinoline and tetrandrine inhibit HIV-1 replication by interfering with gp160 processing .
- The ethyl group in this compound may sterically hinder interactions with viral proteases, though this requires validation.
Neuroprotective and Metabolic Effects
- Fangchinoline: Moderately inhibits acetylcholinesterase (AChE) (CDOCKER energy = 55.98) and ameliorates hyperglycemia in diabetic models .
- Tetrandrine : Lacks significant anti-hyperglycemic effects, highlighting the importance of the 7-hydroxyl group in glucose regulation .
Pharmacokinetic Profiles
- Absorption: Fangchinoline and tetrandrine exhibit delayed absorption in herbal mixtures due to interactions with other components . The ethyl derivative’s higher lipophilicity may accelerate absorption in isolated formulations.
- Metabolism: Demethylation at the 7-position (e.g., tetrandrine → fangchinoline) is a key metabolic pathway, suggesting that 7-O-ethyl derivatives may undergo slower hepatic processing .
Analytical Differentiation
- UHPLC-DAD/MS: this compound elutes later than fangchinoline (retention time ~6.5 min vs. 5.8 min) due to increased hydrophobicity. Its ESI-MS spectrum shows a precursor ion at m/z 636.78 [M+H]⁺, distinct from fangchinoline (m/z 608.72) .
生物活性
7-O-Ethyl fangchinoline, a derivative of fangchinoline, is a bis-benzylisoquinoline alkaloid primarily derived from the plant Cocculus orbiculatus. This compound has garnered attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, anti-cancer, and vasodilating effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.
This compound exhibits multiple mechanisms that contribute to its biological activities:
- Calcium Channel Blockade : Like its parent compound fangchinoline, it acts as a nonspecific calcium channel blocker, influencing cellular calcium dynamics which is crucial for various physiological processes .
- Inhibition of Cell Proliferation and Induction of Apoptosis : Research indicates that this compound inhibits cell proliferation in various cancer cell lines by affecting signaling pathways such as Akt/GSK-3β/cyclin D1, leading to apoptosis .
- Anti-inflammatory Effects : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines such as IL-1β through modulation of the NLRP3 inflammasome pathway .
Anticancer Properties
Several studies have reported the anticancer effects of this compound:
- Cell Lines : It has demonstrated cytotoxic effects on various cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. The compound induces apoptosis and inhibits cell migration and invasion .
Cell Line | Effect | Mechanism |
---|---|---|
MDA-MB-231 | Induces apoptosis | Akt/GSK-3β/cyclin D1 signaling |
A549 | Inhibits proliferation | Increases ROS production; DNA damage |
PC-3 | Cell cycle arrest | Proteasome inhibition |
Antiviral Activity
Research shows that this compound exhibits antiviral properties against human coronaviruses by inhibiting viral replication and modulating host immune responses. It significantly reduces viral protein expression and enhances cell viability in infected cells .
Antihypertensive Effects
The compound has been evaluated for its antihypertensive properties in experimental models. Studies suggest that it effectively lowers blood pressure in hypertensive rats through vasodilatory mechanisms .
Case Study 1: Anticancer Efficacy in Prostate Cancer
A study focused on the effects of fangchinoline derivatives on prostate cancer cells demonstrated that this compound significantly inhibited cell growth and induced apoptosis via proteasome inhibition. The treatment led to increased levels of ubiquitinated proteins, indicating disrupted protein degradation pathways essential for cancer cell survival .
Case Study 2: Anti-inflammatory Mechanisms
In a model assessing inflammation, this compound was shown to reduce IL-1β release induced by lipopolysaccharides. The compound's mechanism involved targeting the NLRP3 inflammasome, which plays a critical role in inflammatory responses .
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing and characterizing 7-O-Ethyl fangchinoline?
- Methodological Answer : Synthesis typically involves alkylation at the 7-O position of fangchinoline or tetrandrine derivatives. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural modifications. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is standard. New compounds must include elemental analysis and spectral data in supplementary materials, as per guidelines for reproducibility .
Q. Which in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer : Common assays include:
- MTT assays for cytotoxicity and IC50 determination in cell lines (e.g., A375 melanoma cells) .
- Flow cytometry for cell cycle analysis (e.g., G1 phase arrest) and apoptosis detection (Annexin V/PI staining) .
- Western blotting and qPCR to assess protein/mRNA expression (e.g., FAK, cyclin D1, Bcl-2) .
- Transwell migration assays to evaluate anti-metastatic potential .
Q. How does the 7-O-ethyl substitution influence pharmacological activity compared to other fangchinoline derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies in hypertensive rats show that 7-O-ethyl substitution provides sustained hypotensive effects (25–50 mg/kg orally) without altering heart rate or plasma renin. Longer alkyl chains (e.g., n-propyl, n-butyl) reduce efficacy, suggesting steric and electronic factors critically modulate activity. Comparative analysis involves dosing multiple derivatives and measuring blood pressure changes over time .
Advanced Research Questions
Q. How should researchers design in vivo studies to assess the hypotensive effects of this compound while controlling confounding variables?
- Methodological Answer :
- Model Selection : Use stroke-prone spontaneously hypertensive rats (SHR-SP) for hypertension studies.
- Dosing : Administer this compound orally (25–50 mg/kg) and compare with vehicle controls.
- Parameters : Monitor systolic/diastolic blood pressure non-invasively, heart rate via telemetry, and plasma renin via ELISA.
- Controls : Include positive controls (e.g., ACE inhibitors) and validate results across multiple cohorts to address biological variability .
Q. What strategies resolve contradictory data on this compound’s efficacy across experimental models?
- Methodological Answer :
- Replication : Repeat experiments in independent labs using standardized protocols (e.g., MTT assay conditions, cell passage numbers).
- Model Diversity : Test in multiple cell lines (e.g., HEK293 vs. A375) and animal models (e.g., normotensive vs. hypertensive rats).
- Statistical Rigor : Use SPSS or R for ANOVA with post-hoc tests, ensuring power analysis to determine sample size. Address outliers via Grubbs’ test or robust statistical methods .
Q. What methodologies optimize structure-activity relationship (SAR) analysis for this compound derivatives?
- Methodological Answer :
- Synthetic Chemistry : Systematically vary alkyl chain length (e.g., ethyl, propyl, butyl) and characterize derivatives.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like FUBP2 or FAK.
- Biological Testing : Compare IC50 values across derivatives in dose-response assays and correlate with computational data .
Q. How can researchers integrate multi-omics approaches to elucidate this compound’s mechanisms?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., DNA repair, apoptosis).
- Proteomics : Use tandem mass spectrometry (LC-MS/MS) to quantify changes in protein expression (e.g., BRCA1, RAD51).
- Data Integration : Apply bioinformatics tools (e.g., STRING, DAVID) to map interactions between differentially expressed genes/proteins .
Q. What analytical techniques ensure accurate quantification of this compound in complex matrices?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase containing sodium 1-octanesulfonate (ion-pairing agent) and UV detection at 280 nm.
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity and specificity in plasma/tissue samples.
- Validation : Follow ICH guidelines for linearity, precision, and recovery rates .
特性
CAS番号 |
118160-59-1 |
---|---|
分子式 |
C39H44N2O6 |
分子量 |
636.8 g/mol |
IUPAC名 |
(1S,14S)-21-ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1 |
InChIキー |
VNBSKOLSTYLJBG-CONSDPRKSA-N |
SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
異性体SMILES |
CCOC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
正規SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Key on ui other cas no. |
118160-59-1 |
同義語 |
7-O-EFC 7-O-ethyl fangchinoline 7-O-ethylfangchinoline TJN 220 TJN-220 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。